3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
This compound belongs to a class of fused heterocyclic molecules integrating triazolo-thiadiazole and imidazo-pyridine scaffolds. The compound’s core features—a triazolo-thiadiazole moiety linked to an imidazo-pyridine system—suggest possible interactions with biological targets such as enzymes or receptors, akin to related molecules .
Properties
Molecular Formula |
C19H16N6S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6S/c1-11-7-8-14(10-12(11)2)18-23-25-17(21-22-19(25)26-18)16-13(3)20-15-6-4-5-9-24(15)16/h4-10H,1-3H3 |
InChI Key |
SKXOUWSAEGEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence provided:
Key Observations:
Substituent Impact on Activity :
- Electron-donating groups (e.g., methoxy in 20a) enhance antifungal activity by improving interactions with hydrophobic enzyme pockets .
- Pyridinyl substituents (as in compound 7d) may facilitate hydrogen bonding with biological targets, improving binding affinity .
Synthetic Efficiency :
- Yields for triazolo-thiadiazole derivatives typically range from 50% to 75%, with reaction conditions (e.g., solvent, catalyst) critically influencing outcomes .
Research Findings and Data
A. Spectroscopic Characterization
- IR Spectroscopy : Confirmed NH/SH group participation in cyclization for analogs like 20a–20d, with characteristic peaks at 3200–3400 cm⁻¹ (N–H stretching) and 2550–2650 cm⁻¹ (S–H) .
- NMR Analysis : For 6-phenyl-3-(4-pyridyl) derivatives, aromatic protons appear at δ 7.2–8.5 ppm, while pyridyl protons resonate near δ 8.6–9.0 ppm .
Biological Activity
3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that exhibits a range of biological activities. This compound belongs to the class of triazolo-thiadiazole derivatives and has garnered attention due to its potential therapeutic applications in various fields such as oncology and infectious diseases.
- Molecular Formula : C19H16N6S
- Molecular Weight : 360.4 g/mol
- IUPAC Name : 6-(3,5-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may induce apoptosis in cancer cells by disrupting critical cellular processes. Additionally, its antimicrobial properties are believed to stem from its capacity to interfere with microbial membrane integrity and metabolic pathways .
Anticancer Activity
Several studies have reported the anticancer potential of triazolo-thiadiazole derivatives. For instance:
- Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines including HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia), with IC50 values as low as 0.15 μM .
- Mechanistic Insights : The compound's mechanism involves cell cycle arrest and apoptosis induction in tumor cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
- Fungal Activity : Preliminary studies suggest efficacy against various fungal strains, indicating a broad-spectrum antimicrobial profile .
Anti-inflammatory Effects
Research has indicated that derivatives of thiadiazole possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines in vitro, contributing to its therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the Triazole Ring : Variations in substituents have been shown to enhance or diminish activity; for example, the presence of electron-donating groups can improve potency against certain targets .
- Thiadiazole Moiety : The thiadiazole ring is crucial for maintaining biological activity; modifications here can lead to significant changes in efficacy .
Data Table: Biological Activities Overview
Case Studies
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of triazolo-thiadiazole derivatives on multiple cancer cell lines. The findings suggested that specific structural modifications significantly enhanced anticancer activity.
- Antimicrobial Screening : A comprehensive screening against clinical isolates demonstrated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
